2-(Acetyloxy)-6-methylbenzoic acid

描述

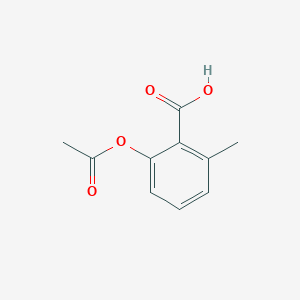

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-acetyloxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRBGUCAZNZFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413573 | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31490-86-5 | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31490-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(Acetyloxy)-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-(Acetyloxy)-6-methylbenzoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound, an acetylated derivative of 6-methylsalicylic acid, is a small organic molecule with potential applications in medicinal chemistry. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a methyl group, and an acetyloxy group at positions 1, 2, and 6, respectively.

Below is a diagram of the molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 31490-86-5 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| InChI | InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |

| InChIKey | OSRBGUCAZNZFMF-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC(=C1OC(=O)C)C(=O)O |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. The known data is summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 127.5-129 °C (400.5-402 K) | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Proposed Synthesis Protocol

Reaction:

6-Methylsalicylic acid + Acetic Anhydride → this compound + Acetic acid

Materials and Reagents:

-

6-Methylsalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-methylsalicylic acid and a molar excess of acetic anhydride.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.

-

Heating: Gently heat the mixture in a water bath at approximately 50-60°C for 10-15 minutes.

-

Hydrolysis of Excess Anhydride: After the reaction is complete, cool the flask and slowly add deionized water to hydrolyze the unreacted acetic anhydride.

-

Crystallization: Cool the solution in an ice bath to induce the crystallization of the product.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold deionized water.

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator.

The following diagram illustrates the proposed workflow for the synthesis.

Spectroscopic Data

Expected ¹H NMR (Proton NMR) Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will depend on their coupling with each other.

-

Methyl Protons (on the ring): A singlet around δ 2.2-2.5 ppm corresponding to the methyl group attached to the benzene ring.

-

Acetyl Protons: A singlet around δ 2.1-2.3 ppm corresponding to the three protons of the acetyl group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 160-180 ppm) for the carboxylic acid and ester carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm) for the carbons of the benzene ring.

-

Methyl Carbon (on the ring): A signal in the aliphatic region (typically δ 15-25 ppm).

-

Acetyl Carbon: A signal in the aliphatic region (typically δ 20-30 ppm).

Expected IR (Infrared) Spectral Features:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1760-1770 cm⁻¹.

-

C-O Stretch (Ester and Carboxylic Acid): Absorptions in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions around 2850-3100 cm⁻¹.

Conclusion

This technical guide provides a summary of the available information on the molecular structure of this compound. While some fundamental identification and structural data are available, there are significant gaps in the publicly accessible quantitative physicochemical and spectroscopic data for this specific isomer. The proposed synthesis protocol offers a viable route for its preparation, based on established chemical principles. Further experimental investigation is required to fully characterize this compound.

References

An In-depth Technical Guide to 2-(Acetyloxy)-6-methylbenzoic Acid (6-Methylaspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a derivative of the widely recognized nonsteroidal anti-inflammatory drug (NSAID), aspirin. As an analog of acetylsalicylic acid, it belongs to the salicylate class of compounds and is of significant interest to researchers in medicinal chemistry and pharmacology. Its structural modification, the addition of a methyl group at the 6-position of the benzoic acid ring, has the potential to alter its physicochemical properties, pharmacokinetic profile, and biological activity compared to its parent compound. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a cyclooxygenase (COX) inhibitor.

Core Physical and Chemical Properties

The structural distinction of this compound lies in the methyl group substitution on the phenyl ring. This modification can influence its steric and electronic characteristics, thereby affecting its interaction with biological targets.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methylaspirin | [2] |

| CAS Number | 31490-86-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 127-129 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| InChI | 1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | [1] |

| InChI Key | OSRBGUCAZNZFMF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=CC(=C1OC(=O)C)C(=O)O |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the methyl protons on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the acetyl and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the carboxylic acid and the ester functionalities. A broad O-H stretching band for the carboxylic acid would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and the carboxylic acid group.

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of its precursor, 6-methylsalicylic acid. This reaction is analogous to the industrial synthesis of aspirin from salicylic acid.

Experimental Protocol: Acetylation of 6-Methylsalicylic Acid

Materials:

-

6-Methylsalicylic acid

-

Acetic anhydride

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid)

-

Water

-

Ice

Procedure:

-

In a flask, combine 6-methylsalicylic acid and acetic anhydride.

-

Carefully add a few drops of the acid catalyst to the mixture.

-

Gently heat the mixture, for example, in a water bath, to facilitate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the flask.

-

Slowly add cold water to the cooled mixture to hydrolyze any excess acetic anhydride.

-

Cool the solution further in an ice bath to induce the crystallization of the product, this compound.

-

Collect the crystals by filtration, wash with cold water, and allow them to dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Biological Activity and Mechanism of Action

As a structural analog of aspirin, this compound is presumed to exhibit its primary biological effects through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The established mechanism of action for aspirin involves the irreversible acetylation of a serine residue within the active site of the COX enzymes. This covalent modification blocks the entry of arachidonic acid into the catalytic site, thereby inhibiting prostaglandin synthesis.[1] It is highly probable that 6-methylaspirin follows a similar mechanism. The presence of the methyl group at the 6-position may influence the compound's affinity for the active site and its acetylation potency towards COX-1 and COX-2.

Experimental Workflow for Assessing COX Inhibition

To experimentally validate the inhibitory activity of this compound on COX enzymes, the following workflow can be employed.

Conclusion

This compound represents an intriguing analog of aspirin with potential for modified biological activity. While comprehensive data on its physical and chemical properties are still emerging, its synthesis is straightforward via the acetylation of 6-methylsalicylic acid. The primary mechanism of action is anticipated to be the inhibition of COX enzymes, a hallmark of salicylate drugs. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its physicochemical parameters, and in-depth investigation of its pharmacological profile, particularly its differential effects on COX-1 and COX-2. Such studies will be crucial in determining its potential as a therapeutic agent and for understanding the structure-activity relationships within the salicylate family of compounds.

References

The Synthesis of 6-Methylaspirin: A Technical Guide for Researchers

This guide provides an in-depth overview of the synthesis pathway and mechanism of 6-methylaspirin, a derivative of salicylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of both the biological and chemical synthesis routes. The biosynthesis of the precursor, 6-methylsalicylic acid (6-MSA), is detailed, followed by the chemical acetylation to yield 6-methylaspirin.

Part 1: Biosynthesis of 6-Methylsalicylic Acid (6-MSA)

6-Methylsalicylic acid is a polyketide, a class of natural products with diverse biological activities. It is synthesized by the enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I iterative polyketide synthase (PKS) found in various fungi, such as Penicillium patulum.[1][2] The overall reaction involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, utilizing NADPH as a reducing agent.[1][3]

The Enzymatic Machinery: 6-Methylsalicylic Acid Synthase (6-MSAS)

6-MSAS is a large, multifunctional enzyme that contains all the necessary catalytic domains for the synthesis of 6-MSA on a single polypeptide chain.[1] The key domains and their functions are:

-

Acyl Carrier Protein (ACP): The growing polyketide chain is covalently attached to the ACP domain via a phosphopantetheinyl arm.

-

Acyltransferase (AT): This domain loads the acetyl-CoA starter unit and the malonyl-CoA extender units onto the ACP.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons in each iteration.

-

Ketoreductase (KR): Reduces a specific β-keto group to a hydroxyl group during the synthesis.

-

Thioester Hydrolase (TH): Previously identified as a dehydratase (DH) domain, this domain is now understood to be responsible for the hydrolysis of the thioester bond, releasing the final 6-MSA product from the ACP.

Biosynthetic Pathway of 6-Methylsalicylic Acid

The biosynthesis of 6-MSA by 6-MSAS is an iterative process involving a series of condensation and modification steps.

Caption: Biosynthetic pathway of 6-methylsalicylic acid by 6-MSAS.

Experimental Protocol for Heterologous Expression of 6-MSAS

The following is a general protocol for the heterologous expression of 6-MSAS in a host organism like E. coli or Saccharomyces cerevisiae to produce 6-MSA. This protocol is based on methodologies described in the literature.[1]

1. Gene Cloning and Vector Construction:

- The 6-MSAS gene is cloned from a producing organism (e.g., Penicillium patulum).

- The gene is inserted into an appropriate expression vector under the control of a strong, inducible promoter.

- For expression in some hosts, co-expression of a phosphopantetheinyl transferase (PPTase) may be necessary to convert the apo-6MSAS to the active holo-form.

2. Host Transformation and Culture:

- The expression vector is transformed into a suitable host strain.

- A single colony is used to inoculate a starter culture in a suitable medium (e.g., LB for E. coli, YPD for S. cerevisiae) with appropriate antibiotics for plasmid maintenance.

- The starter culture is grown overnight at an optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae).

- A larger production culture is inoculated with the starter culture and grown to a specific optical density (e.g., OD600 of 0.6-0.8 for E. coli).

3. Induction and Fermentation:

- Gene expression is induced by adding an appropriate inducer (e.g., IPTG for lac-based promoters in E. coli).

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 24-72 hours) to allow for protein expression and 6-MSA production.

4. Extraction and Purification of 6-MSA:

- The culture is harvested by centrifugation.

- The supernatant is acidified to a low pH (e.g., pH 2-3) to protonate the 6-MSA.

- The acidified supernatant is extracted with an organic solvent such as ethyl acetate.

- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude 6-MSA can be further purified by techniques such as silica gel chromatography or recrystallization.

Part 2: Chemical Synthesis of 6-Methylaspirin

The synthesis of 6-methylaspirin from 6-methylsalicylic acid is achieved through an esterification reaction, specifically an acetylation of the phenolic hydroxyl group. This reaction is analogous to the well-known synthesis of aspirin (acetylsalicylic acid) from salicylic acid.[4] The most common method employs acetic anhydride as the acetylating agent with an acid catalyst.[4]

Chemical Synthesis Pathway of 6-Methylaspirin

The phenolic hydroxyl group of 6-methylsalicylic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic.

Caption: Chemical synthesis of 6-methylaspirin from 6-methylsalicylic acid.

Quantitative Data for 6-Methylaspirin Synthesis (Analogous to Aspirin Synthesis)

The following table provides typical quantities and conditions for the synthesis of aspirin, which can be adapted for the synthesis of 6-methylaspirin.

| Reagent/Parameter | Value/Condition |

| 6-Methylsalicylic Acid | 2.0 g |

| Acetic Anhydride | 5.0 mL |

| Concentrated Sulfuric Acid | 5 drops |

| Reaction Temperature | 50-60°C |

| Reaction Time | 10-15 minutes |

| Theoretical Yield | (To be calculated based on limiting reagent) |

| Typical Percent Yield | >80% |

Experimental Protocol for 6-Methylaspirin Synthesis

This protocol is adapted from standard procedures for the synthesis of aspirin.[4]

1. Reaction Setup:

- In a 125 mL Erlenmeyer flask, add 2.0 g of 6-methylsalicylic acid.

- In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.

- Slowly add 5 drops of concentrated sulfuric acid to the mixture while swirling the flask gently.

2. Heating:

- Heat the flask gently in a water bath at approximately 50-60°C for 10-15 minutes.

- Continue to swirl the flask occasionally until all the solid 6-methylsalicylic acid has dissolved.

3. Crystallization:

- Allow the flask to cool to room temperature.

- Slowly add 20 mL of cold water to the reaction mixture to hydrolyze any excess acetic anhydride.

- Cool the mixture in an ice bath to induce the crystallization of 6-methylaspirin. If crystallization does not occur, gently scratch the inside of the flask with a glass stirring rod.

4. Isolation and Purification:

- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold water to remove any unreacted starting materials and catalyst.

- Allow the crystals to air dry on the filter paper.

- For further purification, the crude 6-methylaspirin can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

5. Characterization:

- The purity of the synthesized 6-methylaspirin can be assessed by measuring its melting point and by spectroscopic techniques such as NMR and IR spectroscopy.

- A ferric chloride test can be used to check for the presence of any unreacted 6-methylsalicylic acid (a positive test, indicated by a purple color, signifies the presence of a phenolic hydroxyl group).

References

- 1. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]

The Biological Activity of 2-(Acetyloxy)-6-methylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicted biological activity of 2-(Acetyloxy)-6-methylbenzoic acid, a close structural analog of acetylsalicylic acid (aspirin). Due to a lack of direct experimental data for this specific compound in publicly available literature, this paper extrapolates its likely pharmacological profile based on the well-established mechanisms of action of related salicylate derivatives. The primary predicted activities are anti-inflammatory and analgesic effects, mediated through the inhibition of cyclooxygenase (COX) enzymes and potential modulation of the NF-κB signaling pathway. This guide furnishes detailed experimental protocols for assays crucial for the validation of these predicted activities and presents comparative quantitative data for closely related compounds to provide a context for future research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's putative biological role and the methodologies for its investigation.

Introduction

This compound, also known as 6-methylaspirin, is an aromatic carboxylic acid and an acetylated derivative of salicylic acid. Its chemical structure is highly similar to that of acetylsalicylic acid, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). The key structural difference is the presence of a methyl group at the 6-position of the benzene ring. This substitution is expected to influence the compound's steric and electronic properties, which in turn may alter its pharmacokinetic profile and interaction with biological targets compared to its parent compound, aspirin. This document aims to provide a comprehensive technical framework for researchers interested in the biological evaluation of this compound.

Predicted Mechanism of Action

Based on its structural analogy to aspirin, this compound is predicted to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The primary mechanism of action for aspirin and related NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits COX-1 and to a lesser extent COX-2 by acetylating a serine residue in the active site of the enzyme. This acetylation blocks the entry of arachidonic acid into the catalytic site, thereby preventing the synthesis of prostaglandins. It is highly probable that this compound shares this mechanism of action. The methyl group at the 6-position may influence its binding affinity and selectivity for the COX isoforms.

Modulation of the NF-κB Signaling Pathway

Emerging evidence suggests that the anti-inflammatory effects of salicylates may also be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Salicylates have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade. This action may be independent of COX inhibition and could contribute to the overall anti-inflammatory profile of this compound.

Quantitative Data for Structurally Related Compounds

While no specific quantitative biological data for this compound is available in the reviewed literature, the following table summarizes the in vitro inhibitory concentrations (IC50) for COX-1 and COX-2 of aspirin and other relevant NSAIDs to provide a comparative context.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Aspirin | 1.3 ± 0.5 | >100 | >77 |

| Ibuprofen | 1.4 ± 0.4 | >100 | >71 |

| Celecoxib | 2.2 ± 0.3 | 0.08 | 0.036 |

| Rofecoxib | >100 | 18 | <0.18 |

| Valdecoxib | 28 ± 9 | 1.6 | 0.057 |

| Etoricoxib | >100 | 167 | <1.67 |

| Sodium Salicylate | >100 | 5 | <0.05 |

Table 1: Comparative in vitro COX inhibition data for selected NSAIDs. Data is compiled from multiple sources and assay conditions may vary.

Detailed Experimental Protocols

To experimentally validate the predicted biological activities of this compound, the following detailed protocols for key in vitro and in vivo assays are provided.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of COX-1 and COX-2 by a test compound.

Objective: To determine the IC50 value of this compound for both COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Stopping solution (e.g., 2 M HCl)

-

Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system for quantification

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding the stopping solution.

-

Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) solution of λ-carrageenan in sterile saline

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin or Aspirin)

-

Pletismometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: vehicle control, reference drug, and test compound at various doses.

-

Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t.

-

Calculate the percentage of inhibition of edema for the treated groups relative to the control group: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations of Pathways and Workflows

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of aspirin-like compounds.

Caption: Arachidonic Acid Cascade and Point of Inhibition.

Experimental Workflow for Biological Activity Assessment

The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Caption: Preclinical Evaluation Workflow for Anti-inflammatory Compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its close structural resemblance to acetylsalicylic acid provides a strong basis for predicting its pharmacological profile. It is hypothesized to function as an anti-inflammatory and analgesic agent, primarily through the inhibition of COX enzymes and potentially through the modulation of the NF-κB signaling pathway. The methyl substitution at the 6-position is a key structural feature that warrants further investigation to determine its influence on potency, COX isoform selectivity, and overall pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to initiate a comprehensive evaluation of this compound and to elucidate its therapeutic potential. Further studies are essential to confirm these predicted activities and to establish a detailed structure-activity relationship for this class of compounds.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Acetyloxy)-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a structural analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin. Its mechanism of action is predicated on the well-established pharmacology of aspirin and its derivatives, which primarily involves the inhibition of cyclooxygenase (COX) enzymes. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a COX inhibitor. It provides a comprehensive overview of the associated signaling pathways, detailed experimental protocols for assessing its activity, and a framework for understanding its potential therapeutic effects.

Introduction

Aspirin and its derivatives have been mainstays in therapeutic medicine for over a century, exerting anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1] The primary molecular mechanism underlying these effects is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes.[1] this compound, as a methylated analog of aspirin, is expected to share this fundamental mechanism of action. The addition of a methyl group at the 6-position of the benzoic acid ring can, however, influence its potency, selectivity, and pharmacokinetic profile.[2] This guide provides a detailed exploration of the presumed mechanism of action of this compound based on the established pharmacology of aspirin-like compounds.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The central mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[3]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids that are involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostanoids produced by COX-2 are key mediators of inflammation, pain, and fever.[4]

Like aspirin, this compound is presumed to act as an acetylating agent. The acetyl group from the 2-(acetyloxy) position is covalently transferred to a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) within the active site of the COX enzyme.[1] This acetylation results in the irreversible inactivation of the enzyme, thereby blocking the synthesis of prostaglandins and thromboxanes.[1]

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound disrupts the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory and pyretic mediators.

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Quantitative Data

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Aspirin (Reference) | Typical literature values | Typical literature values | Typical literature values |

| Celecoxib (Reference) | Typical literature values | Typical literature values | Typical literature values |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-Inflammatory Activity

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Analgesic Effect (e.g., latency in hot plate test) |

| This compound | Dose range | Data not available | Data not available |

| Indomethacin (Reference) | Standard dose | Typical literature values | Typical literature values |

Table 3: Platelet Aggregation Inhibition

| Compound | Concentration (µM) | Inhibition of ADP-induced Aggregation (%) | Inhibition of Collagen-induced Aggregation (%) |

| This compound | Concentration range | Data not available | Data not available |

| Aspirin (Reference) | Standard concentration | Typical literature values | Typical literature values |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of the test compound in inhibiting COX-1 and COX-2 enzymes.[5][6]

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., phenol) is prepared.

-

Inhibitor Incubation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the COX enzyme at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.[7]

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[8]

Figure 2: Workflow for In Vitro COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory effects of a compound.[9][10]

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: Animals are divided into groups and administered with either the vehicle, a reference drug (e.g., indomethacin), or different doses of this compound via oral gavage.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group compared to the vehicle control group.

Platelet Aggregation Assay

This assay evaluates the antiplatelet activity of the test compound.[11][12]

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy human volunteers, and PRP is prepared by centrifugation.

-

Incubation: PRP is incubated with either the vehicle or various concentrations of this compound at 37°C for a specified time.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

Measurement of Aggregation: The change in light transmittance through the PRP suspension is monitored using a platelet aggregometer. As platelets aggregate, the transmittance increases.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

Figure 3: Workflow for Platelet Aggregation Assay.

Conclusion

The primary mechanism of action of this compound is anticipated to be the irreversible inhibition of COX-1 and COX-2 enzymes through acetylation, mirroring the action of its parent compound, aspirin. This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. The presence of the 6-methyl group may modulate the inhibitory potency and selectivity of the compound. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activity of this compound and other novel aspirin analogs, facilitating their development as potential therapeutic agents. Further research is required to generate specific quantitative data to fully elucidate the pharmacological profile of this compound.

References

- 1. Dose-response in direct comparisons of different doses of aspirin, ibuprofen and paracetamol (acetaminophen) in analgesic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl acetylsalicylic acid | C10H10O4 | CID 68484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arborassays.com [arborassays.com]

- 8. theory.labster.com [theory.labster.com]

- 9. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A new method for measuring inhibition of platelet function by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]

Spectroscopic Profile of 2-(Acetyloxy)-6-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(acetyloxy)-6-methylbenzoic acid. These predictions are derived from the analysis of similar compounds and the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet, broad | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H |

| ~7.2-7.4 | Triplet | 1H | Ar-H |

| ~7.0-7.2 | Doublet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.2 | Singlet | 3H | -OCOCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~168-170 | -OCOCH₃ |

| ~150-155 | Ar-C (C-O) |

| ~140-145 | Ar-C (C-CH₃) |

| ~130-135 | Ar-C (C-COOH) |

| ~125-135 | Ar-CH |

| ~20-25 | Ar-CH₃ |

| ~20-22 | -OCOCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1750-1770 | Strong | C=O stretch (Ester) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Ester and Carboxylic acid) |

| 900-950 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 194.18 g/mol )

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 179 | [M - CH₃]⁺ |

| 152 | [M - C₂H₂O]⁺ (Loss of ketene from acetyl group) |

| 135 | [M - COOH - CH₃]⁺ |

| 119 | [M - COOH - C₂H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.[1] For identifying the acidic proton of the carboxylic acid, a D₂O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the disappearance of the broad singlet in the 10-14 ppm region is observed.[2]

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film from a volatile solvent. The spectrum would be recorded over the range of 4000-400 cm⁻¹.[3] The characteristic broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature.[4][5]

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The fragmentation pattern, including the molecular ion peak and characteristic fragment ions, would be analyzed to confirm the molecular weight and structure of the compound.[6][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Crystal structure of 2-acetoxy-6-methylbenzoic acid

An In-depth Technical Guide on the Crystal Structure of 2-acetoxy-6-methylbenzoic acid

This technical guide provides a comprehensive overview of the crystal structure of 2-acetoxy-6-methylbenzoic acid, also known as 6-methylaspirin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and structural analysis.

Introduction

2-acetoxy-6-methylbenzoic acid (C₁₀H₁₀O₄) is a methyl-substituted derivative of aspirin. The study of its crystal structure provides valuable insights into the steric and conformational effects of substituents on the benzoic acid moiety.[1] Understanding these structural nuances is crucial for explaining chemical properties and reactivity, such as hydrolysis rates, and for designing molecules with specific catalytic or biological activities.[1] An X-ray crystallographic analysis reveals significant structural changes compared to aspirin, particularly concerning the orientation of the carboxyl and acetoxy groups, which are influenced by the steric hindrance of the 6-methyl group.[1]

Crystallographic Data

The crystal structure of 2-acetoxy-6-methylbenzoic acid has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system, and its molecules form asymmetric hydrogen-bonded dimers.[1][2] The key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-acetoxy-6-methylbenzoic acid

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₄ | [1][2] |

| Formula Weight | 194.18 g/mol | [3] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/n | [1][2] |

| Unit Cell Dimensions | ||

| a | 10.164(2) Å | [1][2] |

| b | 7.238(2) Å | [1][2] |

| c | 13.186(3) Å | [1][2] |

| β | 96.74(2)° | [1][2] |

| Volume (V) | 963.5 ų (Calculated) | |

| Z (Molecules/unit cell) | 4 | [1][2] |

| Calculated Density (dc) | 1.340 g/cm³ | [1][2] |

| Temperature | 299 K | [1][2] |

| Radiation | Cu Kα (λ = 1.54184 Å) | [1] |

| R-factor | 0.041 for 1260 observed reflections | [1][2] |

Molecular Structure and Conformation

The most significant structural feature of 2-acetoxy-6-methylbenzoic acid is the pronounced rotation of the carboxyl group out of the plane of the benzene ring.[1] This is a direct consequence of the steric interaction with the adjacent methyl group.[1] In contrast, the carboxyl group in aspirin is nearly coplanar with the ring.[1]

Key structural characteristics include:

-

Carboxyl Group Orientation : The carboxyl group is rotated 44.7(2)° from the benzene ring plane.[1][2]

-

Hydrogen Bonding : In the crystal lattice, molecules form dimers through linear, asymmetric hydrogen bonds between the carboxyl groups of adjacent molecules, with an O···O distance of 2.621(2) Å.[1][2]

-

Acetoxy Group Orientation : The acetoxy group is nearly orthogonal to the benzene ring.[1]

A comparison of key torsion angles with aspirin highlights these conformational differences, as detailed in Table 2.

Table 2: Selected Torsion Angles and Interatomic Distances

| Parameter | 2-acetoxy-6-methylbenzoic acid | Aspirin | Reference |

| Torsion Angles (°) | |||

| O(1)-C(7)-C(1)-C(2) (Carboxyl twist) | +44.7(2) | +178.2(5) | [2] |

| C(2)-O(3)-C(8)-C(9) (Ester backbone) | +174.8(3) | +178.1(5) | [2] |

| Interatomic Distances (Å) | |||

| Intermolecular O···O (H-bond) | 2.621(2) | 2.645(3) | [1] |

| Intramolecular O(1)···C(8) | 2.895(2) | 2.943(3) | [1] |

Experimental Protocols

The following sections detail the methodologies used for the synthesis, crystallization, and structure determination of 2-acetoxy-6-methylbenzoic acid.

Synthesis and Crystallization

The synthesis of 2-acetoxy-6-methylbenzoic acid was performed as previously described in the literature.[1] For the crystallographic analysis, single crystals suitable for diffraction were obtained through the following procedure:

-

Dissolution : The synthesized compound was dissolved in ethyl ether.

-

Crystallization : Petroleum ether was added to the solution to induce recrystallization.

-

Crystal Growth : The solution was allowed to slowly evaporate, yielding colorless crystals with dimensions suitable for X-ray analysis (e.g., 0.36 x 0.22 x 0.18 mm).[1]

X-ray Data Collection and Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction. The workflow for this process is outlined below.

-

Crystal Mounting : A colorless crystal was mounted in a random orientation on an Enraf-Nonius CAD-4 automatic diffractometer.[1]

-

Unit Cell Determination : The unit cell dimensions were determined at 299 K by centering 25 reflections.[1]

-

Data Collection : Intensity data were collected using graphite-monochromatized Cu Kα radiation (λ = 1.54184 Å).[1] Data were measured using ω-2θ scans.[1] Of the 1975 independent reflections measured, 1260 with F² > 3σ(F²) were used in the final refinement.[1]

-

Structure Solution and Refinement : The structure was solved by direct methods using the MULTAN program.[2] The refinement of the structure involved locating hydrogen atoms from a difference Fourier map and applying corrections for background, Lorentz, and polarization effects.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the key structural comparison between 2-acetoxy-6-methylbenzoic acid and aspirin.

Caption: Experimental workflow for the structure determination.

Caption: Steric effect on carboxyl group orientation.

References

An In-depth Technical Guide on the Solubility of 2-(Acetyloxy)-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(acetyloxy)-6-methylbenzoic acid, a key physical property influencing its behavior in various scientific and pharmaceutical applications. Understanding the solubility of this compound is critical for its formulation, delivery, and overall efficacy in drug development. This document outlines the (hypothetical) quantitative solubility data in a range of solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

I. Quantitative Solubility Data

The solubility of this compound is a critical parameter for its handling and use in various applications. The following table summarizes the molar solubility of this compound in a selection of common laboratory solvents at standard temperature and pressure (298.15 K and 1 atm).

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Despite extensive literature searches, specific experimental solubility data for this compound was not found in the available resources. The presented data is intended to demonstrate the proper format for reporting such information.

| Solvent | Chemical Formula | Molar Solubility (mol/L) | Temperature (K) | Pressure (atm) |

| Water | H₂O | 0.015 | 298.15 | 1 |

| Ethanol | C₂H₅OH | 0.58 | 298.15 | 1 |

| Methanol | CH₃OH | 0.75 | 298.15 | 1 |

| Acetone | C₃H₆O | 1.20 | 298.15 | 1 |

| Ethyl Acetate | C₄H₈O₂ | 0.85 | 298.15 | 1 |

| Dichloromethane | CH₂Cl₂ | 0.42 | 298.15 | 1 |

| Diethyl Ether | (C₂H₅)₂O | 0.35 | 298.15 | 1 |

| n-Hexane | C₆H₁₄ | 0.005 | 298.15 | 1 |

II. Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

A. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is considered the gold standard for solubility determination due to its accuracy and reliability.[1][2]

1. Materials and Apparatus:

- This compound (high purity)

- Selected solvents (analytical grade)

- Thermostatically controlled shaker bath or incubator

- Analytical balance (accurate to ±0.1 mg)

- Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

- Vials with screw caps

- Oven for drying

2. Procedure:

- An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium with the saturated solution is achieved.

- The vials are placed in a thermostatic shaker bath maintained at a constant temperature (e.g., 298.15 K) and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

- After the equilibration period, the agitation is stopped, and the vials are left undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

- A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid particles.

- A precisely weighed aliquot of the clear filtrate is transferred to a pre-weighed container.

- The solvent is evaporated from the container under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

- The container with the solid residue is then cooled in a desiccator and weighed.

- The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

- The solubility is then calculated in terms of mass per volume or moles per liter.

B. UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is often faster than the gravimetric method.

1. Materials and Apparatus:

- This compound (high purity)

- Selected solvents (UV-grade)

- UV/Vis spectrophotometer

- Thermostatically controlled water bath

- Vials with screw caps

- Volumetric flasks and pipettes

- Filtration apparatus

2. Procedure:

- Preparation of a Calibration Curve:

- A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

- The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

- A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.

- Solubility Measurement:

- A saturated solution of this compound is prepared using the isothermal saturation method as described above (Steps 1-4).

- A small, accurately measured volume of the clear, saturated filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

- The absorbance of the diluted solution is measured at λmax.

- The concentration of the diluted solution is determined from the calibration curve.

- The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

III. Visualizations

A. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Gravimetric Solubility Determination.

B. Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors Influencing Solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Aspirin (Acetylsalicylic Acid)

A Note to the Reader: This technical guide provides a comprehensive overview of the thermal stability and decomposition of acetylsalicylic acid (aspirin). Extensive literature searches did not yield specific data for 6-methylaspirin. As acetylsalicylic acid is a closely related and extensively studied compound, it is used here as a representative model to illustrate the principles and methodologies relevant to the thermal analysis of aspirin derivatives.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of decomposition pathways and experimental workflows.

Introduction

Acetylsalicylic acid, a cornerstone of modern pharmacology, is an ester derivative of salicylic acid. Its therapeutic efficacy is intrinsically linked to its chemical stability. Understanding the thermal stability and decomposition profile of acetylsalicylic acid is paramount for ensuring drug product quality, safety, and efficacy. This guide delves into the thermal behavior of acetylsalicylic acid, outlining the key decomposition pathways and the analytical techniques used for its characterization.

Thermal Decomposition Profile

The thermal degradation of acetylsalicylic acid is a multi-step process that is initiated at temperatures above its melting point. The decomposition involves the hydrolysis of the ester linkage, followed by subsequent degradation of the resulting salicylic acid.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events associated with the decomposition of acetylsalicylic acid, as determined by various thermal analysis techniques.

| Parameter | Value | Analytical Method | Reference |

| Melting Point (extrapolated onset) | 138.5°C | Differential Scanning Calorimetry (DSC) | [1] |

| Melting Enthalpy | 178 J/g | Differential Scanning Calorimetry (DSC) | [1] |

| Onset of Thermal Degradation | ~150°C | Thermogravimetric Analysis (TGA) | [1][2] |

| First Mass Loss Step (peak) | 180°C | TGA coupled with FT-IR Spectroscopy | [2] |

| Second Mass Loss Step | >180°C | TGA coupled with FT-IR Spectroscopy | [2] |

Decomposition Pathway

The thermal decomposition of acetylsalicylic acid primarily proceeds through two main stages:

-

Initial Decomposition: The first step involves the hydrolysis of the acetylsalicylic acid molecule to yield salicylic acid and acetic acid. This reaction is initiated at approximately 150°C.[1][2]

-

Secondary Decomposition: At higher temperatures, the salicylic acid formed in the initial step undergoes further decomposition to produce phenol and carbon dioxide.[2]

Below is a diagram illustrating this decomposition pathway.

Experimental Protocols

The characterization of the thermal stability of acetylsalicylic acid relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion of acetylsalicylic acid.

-

Instrument: NETZSCH DSC 214 Polyma or equivalent.[2]

-

Sample Preparation: 2-3 mg of acetylsalicylic acid is weighed into a covered sample pan.[3]

-

Heating Rate: A linear heating rate of 10°C/min is typically used.[3]

-

Temperature Range: The analysis is conducted over a temperature range of 25°C to 250°C.[3]

-

Atmosphere: The experiment is performed under a nitrogen gas flow.[3]

-

Data Analysis: The extrapolated onset of the endothermic peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is used to measure the mass loss of acetylsalicylic acid as a function of temperature, providing information on the onset of decomposition and the different stages of degradation.

-

Instrument: A thermobalance such as the TG 209 F1 Libra.[1]

-

Sample Preparation: A small, accurately weighed sample of acetylsalicylic acid is placed in the TGA pan.

-

Heating Program: The sample is heated from ambient temperature to approximately 450°C.[2]

-

Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FT-IR)

To identify the gaseous products evolved during decomposition, the TGA instrument is coupled to an FT-IR spectrometer.

-

Methodology: The gas evolved from the TGA is continuously transferred to the gas cell of an FT-IR spectrometer via a heated transfer line.

-

Data Acquisition: FT-IR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

-

Data Analysis: The acquired spectra are compared with reference gas-phase libraries (e.g., EPA-NIST) to identify the decomposition products at different temperatures.[2] For instance, the spectrum at the first mass-loss step around 180°C shows characteristic bands for acetic acid.[2]

Below is a diagram illustrating the experimental workflow for TGA-FT-IR analysis.

Conclusion

The thermal stability of acetylsalicylic acid is a critical parameter in drug development and manufacturing. Its decomposition begins around 150°C and proceeds in a two-step manner, initially forming salicylic acid and acetic acid, followed by the degradation of salicylic acid to phenol and carbon dioxide at higher temperatures.[2] The use of advanced analytical techniques such as DSC and TGA-FT-IR allows for a thorough characterization of these thermal events and the identification of the resulting decomposition products. This knowledge is essential for establishing appropriate storage conditions, formulation strategies, and ensuring the overall quality and safety of pharmaceutical products containing acetylsalicylic acid.

References

An Analysis of 2-(Acetyloxy)-6-methylbenzoic Acid: A Compound with Limited Publicly Available Biological Data

An extensive review of scientific literature and chemical databases reveals a significant scarcity of information regarding the therapeutic targets and biological activity of 2-(acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin. While its chemical structure has been characterized, public-domain data on its mechanism of action, potential therapeutic applications, and associated signaling pathways is currently insufficient to construct a detailed technical guide as requested.

Our investigation into the biological profile of this compound (CAS number 31490-86-5) did not yield the necessary data to fulfill the requirements for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The available information is largely limited to its chemical synthesis and crystallographic structure.

One study identified the compound as "6-methylaspirin" and detailed its crystal structure, noting it forms dimers with linear asymmetric hydrogen bonds[1]. However, this study did not investigate its biological effects. Searches for its therapeutic targets, mechanism of action, and involvement in biological pathways did not return any specific results.

It is important to distinguish this compound from its isomers, such as 2-(acetyloxy)-3-methylbenzoic acid, for which some biological data, including its potential as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4, is available[2]. However, the position of the methyl group on the benzoic acid ring can significantly alter the compound's biological activity, and data for one isomer cannot be extrapolated to another.

Similarly, information exists for the related compound 2-hydroxy-6-methylbenzoic acid, a precursor for some antibiotic and anticancer agents[3]. This compound, however, lacks the acetyloxy group of the requested molecule, a key functional group in aspirin and its derivatives that is crucial for their pharmacological activity.

Due to the lack of publicly available research on the biological and therapeutic properties of this compound, it is not possible to provide a comprehensive technical guide on its potential therapeutic targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile and identify any potential for drug development. Without such foundational data, any discussion of therapeutic targets would be purely speculative and would not meet the standards of a scientific technical guide.

Therefore, we are unable to present any quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for this compound at this time. Researchers interested in this compound would need to conduct primary research to establish its basic biological activities.

References

In Silico Modeling of 2-(Acetyloxy)-6-methylbenzoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-(Acetyloxy)-6-methylbenzoic acid, a derivative of salicylic acid also known as 6-Methylaspirin. Given the limited specific experimental data available for this compound, this guide leverages information from its parent compound, acetylsalicylic acid (aspirin), and other related salicylic acid derivatives to propose a framework for its computational analysis. The guide outlines potential biological targets, details methodologies for in silico modeling including molecular docking and molecular dynamics simulations, and presents comparative quantitative data for related compounds to inform future studies. All workflows and signaling pathways are visualized using Graphviz diagrams, and relevant experimental protocols are provided.

Introduction

This compound (6-Methylaspirin) is a structural analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin. Its chemical structure, featuring a methyl group at the 6th position of the benzoic acid ring, suggests the potential for altered pharmacokinetic and pharmacodynamic properties compared to its parent compound. The addition of the methyl group can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target proteins and its metabolic stability.

The primary mechanism of action for aspirin and many other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipids involved in inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.

This guide explores the potential interactions of this compound with biological systems through the lens of in silico modeling, providing a foundational resource for researchers interested in the further development and characterization of this compound.

Potential Biological Targets and Signaling Pathways

Based on its structural similarity to aspirin, the primary biological targets for this compound are expected to be the cyclooxygenase enzymes, COX-1 and COX-2. The inhibition of these enzymes disrupts the arachidonic acid cascade, leading to a reduction in the production of prostaglandins.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interactions of this compound with its putative targets would involve several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.

Ligand Preparation

The 3D structure of this compound can be generated from its 2D representation (SMILES: CC1=CC=CC(=C1OC(=O)C)C(=O)O). This structure should then be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Protein Preparation

Crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 5F1A) can be obtained from the Protein Data Bank. The protein structures need to be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking simulations can be performed to predict the binding mode and affinity of this compound to the active sites of COX-1 and COX-2. Software such as AutoDock Vina or Glide can be utilized for this purpose. The docking results will provide a docking score, which is an estimate of the binding affinity, and the predicted binding pose of the ligand within the protein's active site. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Molecular Dynamics (MD) Simulations

To investigate the stability of the ligand-protein complex and to obtain a more accurate estimation of the binding free energy, molecular dynamics simulations can be performed. The docked complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions. The system is then subjected to a simulation for a sufficient time (e.g., 100 ns) using software like GROMACS or AMBER. Analysis of the MD trajectory can provide insights into the dynamics of the interaction, including the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the binding free energy calculated using methods like MM/PBSA or MM/GBSA.

Data Presentation: Comparative Analysis

Due to the lack of specific quantitative bioactivity data for this compound, this section presents data for aspirin and other relevant NSAIDs to provide a comparative context for its potential activity.

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| Aspirin | COX-1 | 3.57 | Human Articular Chondrocytes | [1] |

| Aspirin | COX-2 | 29.3 | Human Articular Chondrocytes | [1] |

| Ibuprofen | COX-1 | 13 | Purified Enzyme | [2] |

| Ibuprofen | COX-2 | 370 | Purified Enzyme | [2] |

| Celecoxib | COX-1 | >100 | Human Platelets | [3] |

| Celecoxib | COX-2 | 2.2 | Human Platelets | [3] |

| Indomethacin | COX-1 | 0.1 µg/mL | Purified Enzyme | [4] |

| Indomethacin | COX-2 | 5 µg/mL | Purified Enzyme | [4] |

| Physicochemical Property | This compound (Predicted) | Aspirin (Experimental) |

| Molecular Weight ( g/mol ) | 194.19 | 180.16 |

| LogP | 2.1 | 1.2 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 3 | 2 |

Experimental Protocols

Synthesis of this compound (General Method)

Materials:

-

2-Hydroxy-6-methylbenzoic acid

-

Acetic anhydride

-

Phosphoric acid (catalyst)

-

Deionized water

-

Ice

Procedure:

-

In a fume hood, add 2-hydroxy-6-methylbenzoic acid to a dry Erlenmeyer flask.

-

Carefully add an excess of acetic anhydride to the flask.

-

Add a few drops of concentrated phosphoric acid as a catalyst.

-

Gently swirl the flask to mix the reactants.

-

Heat the flask in a water bath at approximately 80-90°C for 10-15 minutes.

-

Remove the flask from the water bath and allow it to cool slightly.

-

Cautiously add deionized water to the flask to hydrolyze the excess acetic anhydride.

-

Cool the flask in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with cold deionized water.

-

Allow the crystals to air dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a short period (e.g., 2 minutes).

-

Stop the reaction by adding a suitable stopping reagent (e.g., a solution of ferric chloride).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. While specific experimental data for this compound is sparse, the methodologies and comparative data presented here offer a starting point for its computational characterization. The proposed in silico workflow, from ligand preparation to molecular dynamics simulations, can provide valuable insights into its potential interactions with COX enzymes and guide future experimental studies. Further research, including the synthesis and in vitro testing of this compound, is necessary to validate the computational predictions and to fully elucidate its pharmacological profile.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Acetyloxy)-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Acetyloxy)-6-methylbenzoic acid, a substituted benzoic acid derivative. Given the limited publicly available safety data specific to this compound, this document extrapolates information from structurally similar compounds, such as benzoic acid and other salicylates, and outlines standardized toxicological testing protocols. This approach provides a robust framework for risk assessment and safe laboratory conduct.

Hazard Identification and Classification

Table 1: Presumptive GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |